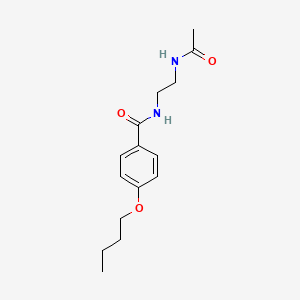

N-(2-acetamidoethyl)-4-butoxybenzamide

Description

N-(2-Acetamidoethyl)-4-butoxybenzamide is a synthetic benzamide derivative characterized by a butoxy substituent at the para-position of the benzamide core and an acetamidoethyl side chain attached to the nitrogen atom. The butoxy group likely enhances lipophilicity, influencing membrane permeability and metabolic stability, while the acetamidoethyl moiety may modulate solubility and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-(2-acetamidoethyl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-4-11-20-14-7-5-13(6-8-14)15(19)17-10-9-16-12(2)18/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGRLFNORAZTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-butoxybenzamide typically involves the reaction of 4-butoxybenzoic acid with 2-aminoethylacetamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-butoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-acetamidoethyl)-4-butoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Functional Analog: ALT-946 (N-(2-Acetamidoethyl)-hydrazine-carboximidamide Hydrochloride)

ALT-946, a hydrazine derivative, shares the N-(2-acetamidoethyl) group with the target compound but differs in its hydrazine-carboximidamide core. This structural distinction grants ALT-946 potent RCS scavenging activity, reducing AGE formation in vivo . Key comparisons:

- Mechanism : Both compounds may interact with carbonyl groups, but ALT-946’s hydrazine moiety directly traps RCS, whereas the benzamide core of N-(2-acetamidoethyl)-4-butoxybenzamide might act via competitive inhibition or steric hindrance.

- Pharmacokinetics : The hydrochloride salt of ALT-946 improves aqueous solubility, whereas the free base form of the target compound may exhibit higher lipophilicity (predicted logP ~2.5 vs. 1.2 for ALT-946) .

Structural Analog: N-(4-Aminophenyl)-4-butoxybenzamide

This analog replaces the acetamidoethyl group with an aminophenyl substituent (). Key differences:

- Electronic Properties: The electron-donating aminophenyl group may enhance resonance stabilization of the benzamide, altering binding affinity to protein targets.

- Bioactivity: While both compounds share the butoxybenzamide scaffold, the aminophenyl derivative’s activity remains uncharacterized, whereas the acetamidoethyl group in the target compound could facilitate interactions with enzymes like glyoxalase I .

Stereochemical Variants: Polyketide Intermediate Mimics (Compounds 33 and 34)

describes stereochemically complex analogs (e.g., compound 33) with a triisopropylsilyl-protected hydroxyl group and methyl substituents. Comparisons include:

- Synthesis : The target compound’s synthesis likely avoids stereochemical challenges encountered in compounds 33/34, which require TPAP-mediated oxidation and chromatographic purification .

- Function : The polyketide mimics serve as stereochemical probes, whereas this compound’s simpler structure may prioritize metabolic stability over enzymatic specificity.

Comparative Data Table

Key Research Findings and Implications

- AGE Inhibition Potential: The acetamidoethyl group in this compound may mimic the RCS-quenching activity of aminoguanidine derivatives, though its efficacy relative to ALT-946 remains speculative without direct data .

- Metabolic Stability : The butoxy group likely extends half-life compared to shorter alkoxy analogs (e.g., methoxy or ethoxy), but may increase cytochrome P450-mediated oxidation risks.

- Synthetic Accessibility : Unlike stereochemically complex analogs (e.g., compound 33), the target compound’s synthesis is straightforward, favoring scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.